molecular formula C14H13NO2 B112650 4-(3-Acetylaminophenyl)phenol CAS No. 462660-26-0

4-(3-Acetylaminophenyl)phenol

Cat. No.: B112650
CAS No.: 462660-26-0
M. Wt: 227.26 g/mol
InChI Key: XQOBDZNWQCBRSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cudraxanthone D can be synthesized through various chemical reactions involving the precursor compounds found in the roots of Cudrania tricuspidata. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material .

Industrial Production Methods: In an industrial setting, the production of Cudraxanthone D involves large-scale extraction and purification processes. The roots of Cudrania tricuspidata are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cudraxanthone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Cudraxanthone D, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Properties

IUPAC Name

N-[3-(4-hydroxyphenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOBDZNWQCBRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457989
Record name 4-(3-ACETYLAMINOPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462660-26-0
Record name 4-(3-ACETYLAMINOPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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